molecular formula C19H22N6O B6443169 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549043-09-4

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6443169
CAS No.: 2549043-09-4
M. Wt: 350.4 g/mol
InChI Key: GHJPLVWHKVHSQW-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidine ring substituted with a methylpyrazol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine. This reaction is usually carried out under reflux conditions with a suitable catalyst such as hydrochloric acid.

  • Synthesis of the Pyrimidine Core: : The pyrimidine core is synthesized by reacting 4-methyl-1H-pyrazole with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, in the presence of a base like potassium carbonate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Coupling Reaction: : The final step involves the coupling of the piperazine intermediate with the pyrimidine core. This is achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring. The reaction is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-[4-(2-hydroxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine.

    Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-15-12-22-25(13-15)19-11-18(20-14-21-19)24-9-7-23(8-10-24)16-5-3-4-6-17(16)26-2/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJPLVWHKVHSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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